molecular formula C8H9ClN2O B2425212 N-(4-chlorobenzyl)urea CAS No. 65608-74-4

N-(4-chlorobenzyl)urea

Cat. No. B2425212
Key on ui cas rn: 65608-74-4
M. Wt: 184.62
InChI Key: KJZQYKWORLVIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06066641

Procedure details

100 ml of 95% 4-chlorobenzylamine and 51.53 g of sodium cyanate in 1 liter of water were treated below 25° C. with 194 ml of 4N HCl. Further sodium cyanate (5.15 g) was added and the pH adjusted to 7.3. After 3 days the solid was collected, washed with water and dried to give the title compound (131.1 g) as a white solid mp 186-9° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
51.53 g
Type
reactant
Reaction Step One
Name
Quantity
194 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
5.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[O-:10][C:11]#[N:12].[Na+].Cl>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:11]([NH2:12])=[O:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
sodium cyanate
Quantity
51.53 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
194 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
sodium cyanate
Quantity
5.15 g
Type
reactant
Smiles
[O-]C#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 days the solid was collected
Duration
3 d
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 131.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.